Pyrrolidine-1-carboximidamide Hydroiodide

Übersicht

Beschreibung

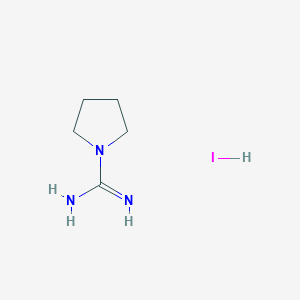

Pyrrolidine-1-carboximidamide hydroiodide: is a chemical compound with the molecular formula C5H12IN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboximidamide group. The hydroiodide form indicates that the compound is a salt formed with hydroiodic acid.

Wirkmechanismus

Target of Action

Pyrrolidine-1-carboximidamide Hydroiodide is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are therefore diverse and depend on the specific biological activity .

Mode of Action

It is known that pyrrolidine alkaloids interact with their targets to induce changes that result in their biological activities . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be numerous, given the wide range of biological activities exhibited by pyrrolidine alkaloids . These pathways could include those involved in inflammation, oxidative stress, cell proliferation, glucose metabolism, and neurological function, among others .

Pharmacokinetics

It is known that the compound is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may have significant bioavailability and can interact with various tissues in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, its anti-inflammatory activity could result in reduced expression of inflammatory markers, while its anti-hyperglycemic activity could result in lowered blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . Furthermore, it should be used only outdoors or in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide hydroiodide typically involves the reaction of pyrrolidine with cyanamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Pyrrolidine} + \text{Cyanamide} + \text{Hydroiodic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrrolidine-1-carboximidamide hydroiodide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the carboximidamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine-1-carboximidamide hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.

Uniqueness: Pyrrolidine-1-carboximidamide hydroiodide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Biologische Aktivität

Pyrrolidine-1-carboximidamide hydroiodide is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer treatment. This article provides a detailed overview of its biological activities, structure-activity relationships, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound is a small organic molecule characterized by the following chemical structure:

- Chemical Formula : CHNI

- Molecular Weight : 233.07 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including interactions with enzymes and receptors involved in cellular signaling pathways.

The primary biological activity of this compound is linked to its inhibition of sphingosine kinases (SphK1 and SphK2). These enzymes are crucial in the metabolism of sphingolipids, which play significant roles in cellular signaling related to inflammation and cancer progression.

Sphingosine Kinase Inhibition

Sphingosine kinases catalyze the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a lipid mediator involved in various physiological processes, including cell proliferation, migration, and survival. Dysregulation of SphK activity has been implicated in several diseases, including cancer and inflammatory disorders.

Research indicates that this compound exhibits selective inhibition of SphK1 over SphK2, making it a potential therapeutic candidate for conditions where SphK1 is upregulated, such as certain cancers and inflammatory diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively reduces S1P levels in cultured cells. For example, studies involving U937 histiocytic lymphoma cells showed that treatment with this compound led to a significant decrease in S1P concentrations, indicating its potential as an anti-cancer agent .

Case Studies

- Anti-inflammatory Effects : A study highlighted the compound's ability to modulate inflammatory responses by inhibiting SphK1 activity. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures .

- Cancer Treatment Potential : In models of breast cancer, this compound was shown to sensitize tumor cells to chemotherapeutic agents by downregulating S1P-mediated survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrrolidine derivatives. Modifications to the pyrrolidine ring or the carboximidamide group can significantly influence the compound's potency and selectivity toward SphK isoforms.

Toxicity and Safety Profile

While promising results have been observed regarding the therapeutic potential of this compound, comprehensive toxicity studies are essential. Preliminary data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to establish a safety profile for clinical use .

Eigenschaften

IUPAC Name |

pyrrolidine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPASGQSDLPDWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383242 | |

| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-83-6 | |

| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.